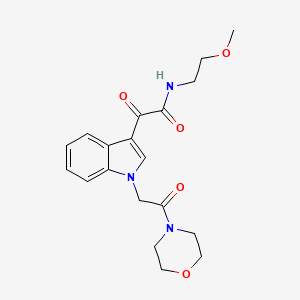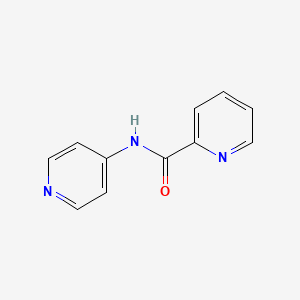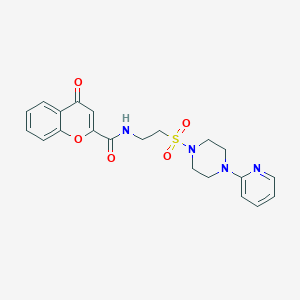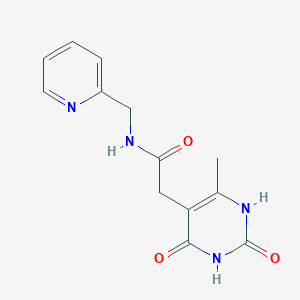
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical that features a pyrimidine ring, a common structure in many pharmaceuticals and bioactive molecules. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related compounds. For instance, the synthesis of N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dichlorobenzoxyacetamide involves the reaction of 2,4-dichlorophenoxyacetyl chloride with 2-amino-4,6-disubstituted pyrimidine . This suggests that the synthesis of the compound may also involve a substitution reaction where a pyrimidinyl moiety is introduced to an acetyl chloride precursor.
Molecular Structure Analysis
The molecular structure of related compounds, as described in the first paper, shows that the pyrimidine ring can have a folded conformation about the methylene C atom of the bridge, with the pyrimidine ring being inclined to the benzene ring . This indicates that in similar compounds, intramolecular hydrogen bonding can stabilize the structure, which could be relevant for the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be influenced by the presence of the pyrimidine ring and the substituents attached to it. The intramolecular hydrogen bonding mentioned in the first paper could also affect the compound's boiling point and solubility .
Relevant Case Studies
No specific case studies were provided in the papers. However, the bioactivity mentioned in the second paper, where some of the synthesized compounds demonstrated inhibitory activity against weeds, suggests that the compound may also possess bioactive properties that could be explored in herbicidal applications .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) involved the synthesis of a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The research explored the antimicrobial screening of these compounds, showing that many exhibited good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Structural Studies and Coordination Complexes
Klimova et al. (2013) investigated the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation was based on various spectroscopic and analytical methods, including X-ray crystallography (Klimova et al., 2013).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor. The research aimed to optimize potency through systematic modifications, which resulted in the identification of potent compounds with anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Anticancer Activity
Al-Sanea et al. (2020) designed and synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide to explore their anticancer potential. The synthesized compounds were evaluated against a panel of 60 cancer cell lines, with one compound showing significant growth inhibition across several cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-10(12(19)17-13(20)16-8)6-11(18)15-7-9-4-2-3-5-14-9/h2-5H,6-7H2,1H3,(H,15,18)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXXJTZAMUJZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

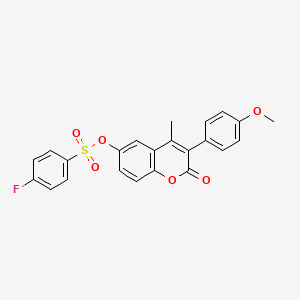
![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)
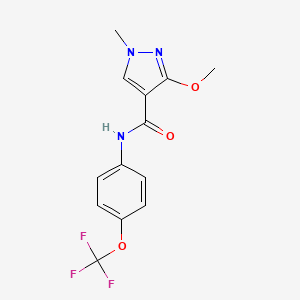

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)

